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Abstract

This technical guide provides an in-depth analysis of SR 142948-C3-NHMe, a potent and
selective non-peptide antagonist of the neurotensin receptors (NTRs). While not a direct
modulator of dopamine receptors, SR 142948-C3-NHMe exerts significant influence over the
dopaminergic system through its interaction with the neurotensinergic pathways. This
document details the current understanding of its mechanism of action, summarizes key
guantitative data from preclinical studies, provides detailed experimental protocols for its
characterization, and visualizes the involved signaling pathways and experimental workflows.

Introduction

SR 142948-C3-NHMe is a methylated amide derivative of the well-characterized neurotensin
receptor antagonist, SR 142948A. The neurotensin (NT) system, comprising the peptide NT
and its receptors (primarily NTSR1 and NTSR2), is intricately linked with the brain's dopamine
system, particularly within the mesocorticolimbic and nigrostriatal pathways. Neurotensin is
known to modulate dopamine release, neuronal firing, and behavior. Consequently, antagonists
of NTRs, such as SR 142948-C3-NHMe, are valuable tools for dissecting the interplay between
these two neurotransmitter systems and hold potential as therapeutic agents for dopamine-
related disorders.
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This guide focuses on the indirect regulation of dopamine by SR 142948-C3-NHMe, primarily
through its antagonism at neurotensin receptors.

Chemical Information

e Compound Name: SR 142948-C3-NHMe

o Systematic Name: 2-({[5-(2,6-dimethoxyphenyl)-1-(4-{[N-(3-dimethylaminopropyl)-N-
methyl]carbamoyl}-2-isopropylphenyl)-1H-pyrazol-3-yllcarbonyl}amino)adamantane-2-
carboxamide

« CAS Number: 1613265-52-3[1][2]

e Molecular Formula: C42H58N605[3]

e Molecular Weight: 742.95 g/mol [3]

e Parent Compound: SR 142948A (CAS: 184162-64-9)[4]

Note on Nomenclature: The literature predominantly refers to the parent compound as SR
142948 or SR 142948A. SR 142948-C3-NHMe is a specific methylated amide derivative. For
the purpose of this guide, data from studies on SR 142948 and SR 142948A are included as
they are foundational to understanding the pharmacology of this class of compounds.

Mechanism of Action: Indirect Dopamine Regulation

The primary mechanism by which SR 142948-C3-NHMe influences the dopamine system is
through the blockade of neurotensin receptors. Neurotensin, upon binding to its receptors on
dopamine neurons, can modulate their activity. SR 142948A has been shown to be a potent
antagonist at both NTSR1 and NTSR2.[5]

The interaction is most prominent in the ventral tegmental area (VTA) and the nucleus
accumbens (NAcc), key regions of the mesolimbic dopamine pathway. Neurotensin can
increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAcc.
[2] By blocking these effects, SR 142948-C3-NHMe can attenuate the neurotensin-mediated
potentiation of dopaminergic neurotransmission.
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One key mechanism is the modulation of D2 dopamine autoreceptors. Neurotensin can inhibit

the function of these autoreceptors, leading to an increase in dopamine release. SR 142948A

can prevent this effect, thereby restoring the inhibitory feedback control of dopamine release.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of the parent

compound, SR 142948A, at neurotensin receptors.

Table 1: Neurotensin Receptor Binding Affinities of SR 142948A

Bmax

o . . Reference(s
Radioligand Preparation Species Kd (nM) (fmol/mg
protein)
[BH]SR Rat brain
Rat 35 508 [6]
142948A homogenates
[BHISR _
Rat brain
142948A Rat 6.8 [6]
homogenates
(NTSR1)
[BHISR _
Rat brain
142948A Rat 4.8 [6]
homogenates
(NTSR2)

Table 2: In Vitro Functional Activity of SR 142948A
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Assay Cell Line Species IC50 (nM) Reference(s)
Inhibition of
Human Umbilical
[1251]- ] ]
] Vein Endothelial Human 0.24 [7]
neurotensin
o Cells
binding
Inhibition of
) Human Umbilical
neurotensin- ] ]
) Vein Endothelial Human 19 [7]
induced Ca2+
) Cells
increase
Inhibition of
neurotensin- Human Umbilical
induced Vein Endothelial Human 17 [7]
prostacyclin Cells
production
Antagonism of
NT-induced
inositol HT-29 cells Human 3.9 [8]
monophosphate
formation
Table 3: In Vivo Effects of SR 142948A on Dopamine-Related Behaviors
. Route of )
Behavioral . o Effective Reference(s
Species Administrat Effect
Model . Dose Range )
ion
NT-induced
_ _ 0.04-0.64 o
turning Mice p.o. Inhibition [8]
i mg/kg
behavior
Amphetamine
-induced Rats i.p. Not specified Attenuation
hyperactivity
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Signaling Pathways

SR 142948-C3-NHMe, by antagonizing neurotensin receptors, modulates downstream
signaling cascades that ultimately impact dopamine neuron function.

Neurotensin Receptor 1 (NTSR1) Signaling

NTSR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gg/11.[9][10]
Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). These signaling events can lead to the depolarization of
dopamine neurons and modulation of ion channel activity. NTSR1 can also couple to other G
proteins, including Gi/o and Gs, leading to modulation of adenylyl cyclase activity and cyclic
AMP (cCAMP) levels.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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